molecular formula C23H23N3 B1588070 9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole CAS No. 84678-52-4

9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole

Cat. No.: B1588070
CAS No.: 84678-52-4
M. Wt: 341.4 g/mol
InChI Key: IPCPWEQNRXADBE-UHFFFAOYSA-N
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Description

9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole is a chemical compound known for its unique structure and properties It is derived from carbazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole typically involves the reaction of 9-Ethylcarbazole-3-carboxaldehyde with N-Ethyl-N-phenylhydrazine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include toluene and ethanol. The reaction mixture is often heated to facilitate the formation of the hydrazone derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines.

Scientific Research Applications

9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules. These interactions can influence the electronic properties and reactivity of the compound, making it suitable for various applications in organic electronics and photochemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole stands out due to its specific combination of functional groups, which impart unique electronic and photochemical properties. This makes it particularly valuable in the fields of organic electronics and materials science.

Properties

IUPAC Name

N-ethyl-N-[(9-ethylcarbazol-3-yl)methylideneamino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3/c1-3-25-22-13-9-8-12-20(22)21-16-18(14-15-23(21)25)17-24-26(4-2)19-10-6-5-7-11-19/h5-17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCPWEQNRXADBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC=C3)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408468
Record name 9-Ethyl-3-[(2-ethyl-2-phenylhydrazinylidene)methyl]-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84678-52-4
Record name 9-Ethyl-3-[(2-ethyl-2-phenylhydrazinylidene)methyl]-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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